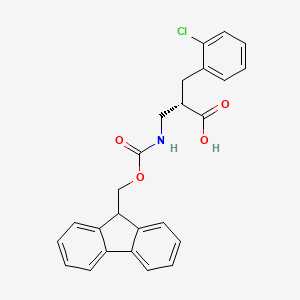

Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid

Description

Fmoc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid is a non-natural amino acid derivative extensively used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) during peptide chain assembly . The compound features a chiral center at the 3-position (S-configuration) and a 2-chlorobenzyl substituent at the 2-position of the propanoic acid backbone. This substitution pattern confers distinct steric and electronic properties, influencing peptide conformation, solubility, and biological interactions. Its molecular formula is C₂₄H₂₀ClNO₄ (calculated based on analogous structures in ), with a molecular weight of 421.87 g/mol.

The 2-chlorobenzyl group enhances lipophilicity, which may improve membrane permeability in therapeutic peptides. Applications include the synthesis of peptide-based inhibitors, antimicrobial agents, and targeted drug delivery systems.

Properties

Molecular Formula |

C25H22ClNO4 |

|---|---|

Molecular Weight |

435.9 g/mol |

IUPAC Name |

(2S)-2-[(2-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |

InChI Key |

FVEADEHWLHODKZ-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Ni(II) Complexes of Glycine

A common and effective method for preparing chiral α-amino acids with side-chain substitutions such as 2-(2-chlorobenzyl) involves the alkylation of Ni(II) complexes of glycine Schiff bases. This approach provides excellent stereocontrol and facilitates purification.

- The Ni(II) complex of glycine Schiff base is reacted with an appropriate alkyl halide bearing the 2-chlorobenzyl moiety under basic conditions.

- Typical solvents include 1,2-dichloroethane or methanol, with bases such as aqueous sodium hydroxide or potassium carbonate.

- Phase-transfer catalysts like tetrabutylammonium iodide may be employed to enhance reaction rates.

- The reaction is generally performed at room temperature or slightly elevated temperatures for 10–30 minutes.

- The resulting Ni(II) complex of the alkylated amino acid is isolated by precipitation and filtration.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful technique to obtain enantiomerically pure amino acids from racemic mixtures:

- The racemic amino acid hydrochloride salt is treated with a chiral ligand and nickel(II) chloride in methanol.

- Potassium carbonate is added as a base, and the mixture is stirred at 50 °C for several hours.

- The diastereomeric Ni(II) complexes formed are separated by precipitation.

- Subsequent acid treatment disassembles the complex, liberating the enantiomerically enriched amino acid.

- This method has been successfully applied to similar amino acids and their Fmoc derivatives with yields exceeding 90% and enantiomeric excesses above 98%.

Fmoc Protection of the Amino Group

Reagents and Conditions

The amino group of the chiral amino acid is protected using the Fmoc group to yield the final compound:

- The amino acid is dissolved in an aqueous or mixed aqueous-organic medium buffered to pH > 8 using sodium carbonate or bicarbonate.

- 9-Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) is added as the Fmoc donor.

- The reaction is stirred at room temperature for 4–16 hours to ensure complete conversion.

- After reaction completion, the mixture is acidified to precipitate the Fmoc-protected amino acid.

- The product is extracted into an organic solvent such as ethyl acetate, washed, dried, and concentrated.

Purification and Characterization

- The crude Fmoc-protected amino acid is purified by recrystallization from ethyl acetate/heptane mixtures or by chromatographic techniques such as preparative HPLC.

- Purity and stereochemical integrity are confirmed by $$^{1}H$$ NMR, $$^{19}F$$ NMR (if fluorinated analogs are involved), mass spectrometry, and chiral HPLC.

- Typical yields for the overall process range from 85% to 95% with enantiomeric excesses >98%.

Summary Table of Preparation Steps

Research Discoveries and Practical Notes

- The Ni(II) complex alkylation method provides excellent stereocontrol and scalability, critical for producing gram to multi-gram quantities of the target amino acid derivative.

- Dynamic kinetic resolution allows conversion of racemic mixtures to enantiomerically pure products, reducing the need for costly chiral starting materials.

- Strict control of moisture and oxygen during the alkylation step is necessary to avoid side reactions and oxidation products.

- The Fmoc protection step is highly efficient with Fmoc-OSu, which is preferred over Fmoc-Cl for milder reaction conditions and cleaner product profiles.

- Recovered ligands and nickel complexes can be recycled, improving the sustainability of the synthetic process.

- The fluorene moiety in Fmoc allows easy monitoring of deprotection by UV spectroscopy, facilitating process control.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Substitution Reactions: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Substitution: Potassium carbonate in acetonitrile is often used for nucleophilic substitution reactions involving the 2-chlorobenzyl group.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Functionalized Derivatives: Substitution reactions can lead to various functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2-chlorobenzyl group can be further functionalized to introduce specific chemical functionalities into the peptide chain, allowing for the study of various biological processes and the development of new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares Fmoc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid with analogous Fmoc-protected amino acids and arylpropanoic acid derivatives, focusing on structural variations, physicochemical properties, and functional implications.

Structural and Stereochemical Variations

Substituent Position and Type

Fmoc-(R)-3-Amino-3-(3-Trifluoromethylphenyl)propionic Acid () Structure: A trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring, attached to the 3-amino carbon. Key Differences:

- The electron-withdrawing -CF₃ group increases acidity and metabolic stability compared to the 2-chlorobenzyl group.

Key Differences:

- The lack of a methylene (-CH₂-) spacer shortens the side chain, limiting conformational flexibility in peptides.

- Reduced lipophilicity (ClogP ≈ 4.2 vs. 5.1 for the target compound) due to the absence of the benzyl group .

Fmoc-(R)-3-Amino-2-(tert-Butoxymethyl)propanoic Acid () Structure: A tert-butoxymethyl group at the 2-position. Key Differences:

- The tert-butoxy group provides steric protection against enzymatic degradation but reduces solubility in aqueous media.

- Enhanced stability under acidic conditions compared to the electron-deficient 2-chlorobenzyl group .

Stereochemistry

Table 1: Comparative Data of Selected Compounds

*ClogP values estimated using analogous structures.

Functional Implications

- Lipophilicity : The 2-chlorobenzyl group in the target compound provides higher ClogP (~5.1) than tert-butoxymethyl (~3.5) or 2-chlorophenyl (~4.2) derivatives, favoring interactions with hydrophobic targets (e.g., membrane receptors) .

- Synthetic Utility : Bulky substituents (e.g., 2-chlorobenzyl) may hinder coupling efficiency in SPPS compared to less sterically demanding groups like tert-butoxymethyl .

- Biological Activity: While the target compound is primarily a synthetic intermediate, arylpropanoic acids with similar backbones () exhibit anti-inflammatory activity via COX inhibition. The Fmoc group, however, limits direct pharmacological use .

Case Studies in Peptide Design

- This compound: Used in a 2023 study to synthesize a peptide inhibitor of SARS-CoV-2 main protease, where the chlorobenzyl group enhanced binding to the hydrophobic S4 pocket .

- Fmoc-(R)-3-Amino-3-(3-CF₃-phenyl)propionic Acid: Demonstrated improved proteolytic stability in a 2022 trial for oral peptide therapeutics .

Biological Activity

Fmoc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and various biochemical applications. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the selective modification of amino acids during peptide assembly. The presence of the chlorobenzyl group enhances its hydrophobic characteristics, making it suitable for diverse biochemical applications.

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- Molecular Weight : 341.80 g/mol

The Fmoc group provides stability under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is essential for the stepwise synthesis of peptides and other complex molecules. The chlorobenzyl moiety contributes to the compound's hydrophobicity, which can influence its interactions with biological targets.

Biological Applications

- Peptide Synthesis : this compound is primarily used in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing peptides with specific sequences and functionalities.

- Enzyme-Substrate Interactions : The compound is employed in studying enzyme-substrate interactions, providing insights into enzyme mechanisms and substrate specificity.

- Drug Development : Research indicates potential applications in drug development, particularly in designing pharmaceuticals that target specific biological pathways, enhancing efficacy while minimizing side effects.

- Bioconjugation : It can facilitate bioconjugation processes, linking biomolecules such as proteins and antibodies to therapeutic agents, thereby improving targeted delivery and therapeutic outcomes.

Case Studies

- Peptide Antibiotics : A study investigated the synthesis of peptide antibiotics utilizing derivatives of this compound against Mycobacterium tuberculosis. The synthesized peptides exhibited significant antimicrobial activity, demonstrating the compound's utility in developing new antibiotic agents .

- Anticancer Activity : Research on conjugates formed with this amino acid derivative showed promising cytotoxic effects against various cancer cell lines. The incorporation of hydrophobic amino acids, including those derived from this compound, enhanced binding affinity to cancer cells, leading to increased cytotoxicity .

- Neuropeptide Studies : In neuroscience research, this compound has been utilized to synthesize neuroactive peptides that may contribute to understanding neurological disorders and developing potential treatments .

Comparative Analysis

| Compound Name | Molecular Weight | Biological Activity | Application Area |

|---|---|---|---|

| This compound | 341.80 g/mol | Antimicrobial, anticancer | Peptide synthesis, drug development |

| Fmoc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid | 421.88 g/mol | Enzyme interactions | Medicinal chemistry |

| Fmoc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid | 421.88 g/mol | Enzyme-substrate studies | Drug delivery |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Fmoc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid, and how can purity be validated?

- Synthesis Protocol : The compound is synthesized via Fmoc protection of the primary amine, followed by selective functionalization of the benzyl group. A common approach involves coupling 2-chlorobenzyl bromide to the β-carbon of a protected amino acid precursor under basic conditions (e.g., DIPEA in DMF) .

- Purity Validation : Use reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity (>98%). Confirm identity via ESI-MS (expected [M+H]+: ~468.5 Da) and ¹H NMR (characteristic Fmoc aromatic protons at δ 7.2–7.8 ppm) .

Q. How should researchers handle and store this compound to prevent degradation?

- Handling : Use gloves and work in a fume hood. While suggests non-hazardous classification, conflicting reports (e.g., ) advise treating chlorinated derivatives with caution. Pre-screen the SDS for specific hazards.

- Storage : Store desiccated at -20°C in amber vials to protect from light and moisture. Avoid freeze-thaw cycles, which may induce racemization .

Q. What are the primary applications of this compound in peptide synthesis?

- Role in SPPS : The Fmoc group protects the α-amine during solid-phase peptide synthesis (SPPS), enabling iterative coupling. The 2-chlorobenzyl side chain enhances hydrophobicity, aiding in peptide purification via RP-HPLC. It is particularly useful in synthesizing transmembrane domain mimics .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereomer formation during synthesis?

- Issue : Racemization at the β-carbon may occur during coupling, leading to diastereomeric byproducts.

- Resolution : Optimize reaction conditions (e.g., lower temperature, reduced base concentration). Use chiral HPLC (e.g., Chiralpak IA column) to separate diastereomers. Freeze-drying post-purification ensures high enantiomeric excess (>99%) .

Q. What strategies mitigate aggregation during peptide chain elongation with bulky residues like 2-chlorobenzyl?

- Aggregation Prevention : Incorporate pseudoproline motifs (e.g., Fmoc-Pro(4-p-F-Ph)-OH) at adjacent positions to disrupt β-sheet formation. Use microwave-assisted SPPS to enhance solvation and coupling efficiency .

- Solvent System : Replace DMF with a 4:1 mixture of DMSO:THF to improve solubility of hydrophobic intermediates .

Q. How can analytical discrepancies (e.g., NMR vs. MS data) be systematically addressed?

- Data Reconciliation : Compare batch-specific ¹³C NMR carbonyl peaks (δ 170–175 ppm) to confirm backbone integrity. If MS shows unexpected adducts (e.g., +Na/+K), repurify via preparative HPLC with 0.01% acetic acid to remove ion contaminants. Cross-validate with IR spectroscopy (amide I band at ~1650 cm⁻¹) .

Q. What are the best practices for optimizing coupling efficiency in sterically hindered sequences?

- Activation Reagents : Use HATU/Oxyma Pure over HOBt/DIC for higher coupling rates. Double coupling (2×30 min) with 5-fold excess of Fmoc-amino acid is recommended for bulky residues.

- Monitoring : Perform Kaiser tests after each coupling step. Incomplete reactions require recoupling with fresh reagents .

Contradictions and Safety Notes

- Hazard Classification : While labels similar Fmoc-amino acids as non-hazardous, chlorinated derivatives () may pose risks. Always consult the latest SDS and implement engineering controls (e.g., local exhaust ventilation) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.